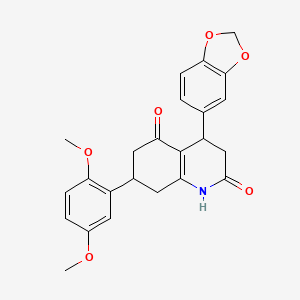

4-(1,3-benzodioxol-5-yl)-7-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a part of a broader class of chemical entities that exhibit diverse structural characteristics and possess significant chemical and physical properties. The interest in this compound arises from its unique molecular structure, which combines several functional groups within a complex heterocyclic framework.

Synthesis Analysis

The synthesis of compounds related to the requested molecule often involves multistep chemical reactions, starting from basic heterocyclic scaffolds and incorporating various substituents through reactions such as alkylation, acylation, and condensation. An example is the synthesis of 8-(2,3-dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]-cyclohepta[c]quinoline, which demonstrates the complexity and specificity of the synthetic routes used to obtain such molecules (Wang et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds within this family features a combination of benzodioxol, dimethoxyphenyl, and tetrahydroquinolinedione rings. These structures exhibit conformational and configurational disorder, with molecules showing a preference for certain conformations to minimize steric hindrance and optimize intramolecular interactions. For instance, studies have shown how different substituents and ring systems influence the overall molecular conformation through hydrogen bonding and pi-pi stacking interactions (Cuervo et al., 2009).

Aplicaciones Científicas De Investigación

Heterocyclic Quinone Methides

One study discusses the reactions of heterocyclic quinone methides like 1-Methyl-3-methylene-2,4(1H,3H)-quinolinedione, which can provide insights into the reactivity of structurally related compounds (Chauncey & Grundon, 1990).

Leukotriene Synthesis Inhibitors

In the context of medicinal chemistry, derivatives of this compound have been studied for their potential as leukotriene synthesis inhibitors. For instance, a study describes the development of compounds with excellent inhibition of leukotriene synthesis, relevant to conditions like asthma (Hutchinson et al., 2009).

Asymmetric Hydrogenation Catalysts

The compound's derivatives have also been used in asymmetric hydrogenation, a crucial process in pharmaceutical synthesis. Research on P-chiral phosphine ligands, for instance, demonstrates their effectiveness in this context (Imamoto et al., 2012).

Antitumor Activity

Some novel derivatives of this compound have been evaluated for their antitumor activity, indicating potential in cancer treatment research (Al-Suwaidan et al., 2016).

Fluorescence Derivatization in HPLC

The compound's utility in high-performance liquid chromatography (HPLC) as a fluorescence derivatization reagent for alcohols is highlighted, demonstrating its role in analytical chemistry (Yamaguchi et al., 1987).

Palladium-Catalyzed Synthesis

Research also includes its use in palladium-catalyzed synthesis of benzoxazines, quinazolin-2-ones, and quinoline-4-ones, showcasing its versatility in synthetic chemistry (Costa et al., 2004).

Synthesis of Furylbenzoquinoline Derivatives

The compound's derivatives have been synthesized and evaluated for various reactions, contributing to the field of organic synthesis (Bakhite & Abdel-Monem, 1993).

Antibacterial and Mosquito Larvicidal Activity

A series of its derivatives have been synthesized and tested for their antibacterial and mosquito larvicidal activities, indicating its potential in pest control and public health applications (Rajanarendar et al., 2010).

Propiedades

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-7-(2,5-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO6/c1-28-15-4-6-20(29-2)16(10-15)14-7-18-24(19(26)8-14)17(11-23(27)25-18)13-3-5-21-22(9-13)31-12-30-21/h3-6,9-10,14,17H,7-8,11-12H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGJVJCEALNUMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5553421.png)

![[5-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5553426.png)

![5-ethyl-2,3-dimethyl-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5553465.png)

![4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5553469.png)

![2-({2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5553475.png)

![5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5553482.png)

![2-methoxy-5-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5553490.png)

![N-methyl-4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5553509.png)

![N-({5-[(dimethylamino)carbonyl]-2-furyl}methyl)-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5553521.png)

![6-ethyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5553529.png)